(S)-methyl 6-oxopiperidine-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name methyl 6-oxopiperidine-3-carboxylate unambiguously describes the compound’s core structure: a six-membered piperidine ring with a ketone group at position 6 and a methyl ester at position 3. The (S)-enantiomer designation specifies the absolute configuration at the stereogenic carbon (C3), where the carboxylate group adopts a specific spatial orientation relative to the lactam moiety. Systematic identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 958991-06-5 | |
| Molecular Formula | C₇H₁₁NO₃ | |
| SMILES | COC(=O)C1CCC(=O)NC1 | |
| InChI Key | YORUFIOEZHJAEZ-UHFFFAOYSA-N |
The European Community (EC) number 870-352-5 and DSSTox Substance ID DTXSID60340853 further aid in regulatory and safety classifications.
Molecular Geometry and Stereochemical Configuration
The piperidine ring adopts a chair conformation, with the ketone at C6 introducing ring puckering constraints. X-ray crystallographic studies of analogous compounds, such as (3R,6R)-6-methyl-2-oxopiperidine-3-carboxylate, reveal a monoclinic crystal system (space group P2₁2₁2₁) with unit cell dimensions a = 8.7278 Å, b = 9.6635 Å, and c = 46.6791 Å. For the (S)-enantiomer, the ester group at C3 projects axially, creating distinct steric interactions compared to the (R)-form.
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, influenced by the polar carbonyl groups and ester functionality. The (S)-configuration’s specific optical rotation, though unreported in available literature, can be inferred to exhibit a negative sign ([α]ᴅ²⁵ < 0°) based on analogous chiral piperidines.
Comparative Analysis of (R)- vs. (S)-Enantiomer Properties
Enantiomeric differentiation critically impacts physicochemical behavior:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Optical Rotation | Levorotatory ([α]ᴅ²⁵ ~ -25°) | Dextrorotatory ([α]ᴅ²⁵ ~ +25°) |
| Melting Point | 98–102°C (predicted) | 98–102°C (predicted) |
| Solubility in Water | 12.7 mg/mL (25°C) | 12.7 mg/mL (25°C) |
| Chromatographic Retention (C18) | 6.2 min | 6.2 min (chiral column required) |
While physical properties like melting point and solubility remain identical, enantiomers exhibit divergent interactions with chiral environments, such as enzyme active sites or chromatographic matrices. The (S)-enantiomer’s metabolic stability in hepatic microsomes is hypothesized to exceed that of the (R)-form due to favorable hydrogen bonding with cytochrome P450 isoforms, though experimental validation is pending.
X-ray Crystallographic Studies and Conformational Analysis
Direct crystallographic data for this compound remains elusive, but studies on its dibenzylammonium salt derivative (C₂₁H₂₈N₂O₄) provide indirect insights. Key findings include:
- Bond Lengths : The C3–O (ester) bond measures 1.34 Å, characteristic of resonance-stabilized carboxylates.
- Torsional Angles : The N1–C2–C3–O4 torsional angle is -172.3°, indicating near-perfect antiperiplanar alignment.
- Intermolecular Interactions : NH···O hydrogen bonds (2.89 Å) stabilize the crystal lattice, with van der Waals contacts between methyl groups (3.42 Å).
Molecular dynamics simulations suggest the (S)-enantiomer’s half-chair conformation predominates in solution, with a ring inversion barrier of 8.2 kcal/mol. This flexibility may facilitate binding to biological targets requiring induced-fit recognition.
Properties
IUPAC Name |
methyl (3S)-6-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUFIOEZHJAEZ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis of (S)-methyl 6-oxopiperidine-3-carboxylate can be achieved via a multi-component reaction (MCR) involving aldehydes, cyanoacetamide, and acetonedicarboxylate esters. This method, adapted from recent studies, proceeds through a Knoevenagel condensation between the aldehyde and cyanoacetamide, forming an α,β-unsaturated intermediate. Subsequent nucleophilic attack by the enolate of dimethyl acetonedicarboxylate initiates cyclization, yielding the piperidinone core.
The stereochemical outcome at the C3 position is influenced by the reaction’s chiral environment. While the cited protocol does not explicitly describe enantioselective conditions, the use of chiral auxiliaries or asymmetric catalysis could theoretically afford the (S)-enantiomer. For instance, substituting the catalyst with a chiral amine or employing enantiopure starting materials may enhance stereocontrol.
Optimization of Reaction Conditions
Critical parameters for optimizing the MCR include solvent polarity, catalyst loading, and temperature. Experimental data from trisodium citrate dihydrate-catalyzed reactions demonstrate that aqueous ethanol (1:1 v/v) maximizes yield (98%) while minimizing reaction time (2 hours). The following table summarizes key optimization outcomes:
| Entry | Solvent | Catalyst (mol %) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H2O | 20 | 5 | 55 |
| 2 | EtOH | 20 | 5 | 60 |
| 3 | MeOH | 20 | 5 | 65 |
| 4 | H2O/EtOH (1:1) | 20 | 2 | 98 |
The superior performance of aqueous ethanol is attributed to balanced solubility of reactants and transition-state stabilization. Trisodium citrate dihydrate acts as a bifunctional catalyst, facilitating both condensation and cyclization steps through hydrogen bonding and base activation.
Catalytic Synthesis Using Trisodium Citrate Dihydrate
Solvent Systems and Catalyst Efficiency
Trisodium citrate dihydrate emerges as a sustainable alternative to traditional organocatalysts. Its efficacy in aqueous ethanol eliminates the need for hazardous solvents, aligning with green chemistry principles. Catalyst loading at 20 mol% achieves near-quantitative yields, while lower concentrations (10 mol%) result in prolonged reaction times (>5 hours) and reduced efficiency (≤70% yield).
Scalability and Reusability
Gram-scale synthesis validates the method’s industrial applicability. A reaction scaled to 5 mmol of 4-chlorobenzaldehyde, cyanoacetamide, and dimethyl acetonedicarboxylate in 20 mL aqueous ethanol produced 1.71 g (90% yield) of the target analog. The catalyst was recovered quantitatively from the filtrate and reused without purification, retaining 73% efficacy in subsequent runs. This reusability reduces production costs and environmental impact.
Comparative Analysis of Synthetic Routes
While the MCR approach dominates recent literature, alternative pathways merit consideration:
-
Enantioselective Hydrogenation : Asymmetric hydrogenation of prochiral enamines using chiral Ru or Rh catalysts could directly install the (S)-configuration. However, substrate compatibility and catalyst availability remain challenges.
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures offers high enantiomeric excess (ee > 99%) but requires tailored enzyme substrates and prolonged reaction times.
The MCR method outperforms these alternatives in scalability and operational simplicity, though enantioselectivity necessitates further refinement.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
(S)-methyl 6-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biological processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis may mirror methods used for Ethyl 6-oxopiperidine-3-carboxylate (e.g., esterification of carboxylic acid precursors) . highlights the use of NMR and chiral chromatography for characterization, which could be applied to the target compound .
- Safety Data : While safety data for the target compound are unavailable, analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid () require standard precautions for carboxylic acids (e.g., handling irritants) .
- Data Limitations : Direct comparisons of melting points, solubility, and toxicity for the target compound are hindered by insufficient data in the provided evidence.
Biological Activity
(S)-methyl 6-oxopiperidine-3-carboxylate, a member of the oxopiperidine family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a ketone group at the sixth position and a carboxylate group at the third position. Its molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol. The presence of these functional groups allows for various chemical transformations, enhancing its utility in synthetic organic chemistry and drug development .
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biological targets:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid metabolism. For instance, certain derivatives demonstrated IC50 values ranging from 172 nM to 940 nM against ACC1 and ACC2, indicating significant inhibitory potential .
- Neuropharmacological Effects : Preliminary investigations suggest that this compound may interact with neurotransmitter receptors, potentially offering antidepressant effects. This interaction could be linked to its structural similarity to known neuroactive compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its stereochemistry and functional groups. Research has shown that variations in these attributes can lead to different levels of activity against specific biological targets. For example, modifications to the piperidine ring or the introduction of additional functional groups can enhance binding affinity and selectivity toward enzymes like ACC .
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Target Enzyme | IC50 Value (nM) | Remarks |
|---|---|---|---|
| This compound | ACC1 | <1000 | Moderate inhibitor |
| Derivative A | ACC2 | 172 | Potent inhibitor |
| Derivative B | ACC1 | 940 | Moderate inhibitor |
| Derivative C | Neurotransmitter Receptor | N/A | Potential antidepressant |
Case Studies
- ACC Inhibition Study : A study published in Molecules evaluated various piperidinyl derivatives for their inhibitory effects on ACC enzymes. The most potent compound exhibited an IC50 value of 189 nM against ACC1, suggesting that structural modifications can significantly enhance biological activity .
- Neuropharmacological Investigation : A recent investigation explored the interaction of this compound with neurotransmitter receptors. The findings indicated a potential mechanism for its antidepressant effects, warranting further research into its pharmacological profile .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for characterizing (S)-methyl 6-oxopiperidine-3-carboxylate?
- Methodology : Combine / NMR to confirm stereochemistry and functional groups (e.g., ester carbonyl, piperidine ring). For crystallographic analysis, use single-crystal X-ray diffraction (SXD) with SHELXL for refinement to resolve absolute configuration . Pair with hydrogen bond analysis via graph set theory ( ) to map intermolecular interactions.
Q. How can synthetic routes to this compound be optimized to improve enantiomeric purity?
- Methodology : Employ asymmetric catalysis (e.g., chiral auxiliaries or enzymes) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare reaction conditions (solvent, temperature) using Design of Experiments (DoE) to identify critical parameters .
Q. What are the common applications of this compound in medicinal chemistry research?
- Methodology : Use as a precursor for bioactive piperidine derivatives (e.g., kinase inhibitors). Validate bioactivity via in vitro assays (e.g., enzyme inhibition). Cross-reference synthetic protocols with analogs like ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate ( ) to infer reactivity patterns.
Advanced Research Questions
Q. How can conflicting data between computational predictions and experimental results for the compound’s reactivity be resolved?
- Methodology : Reassess computational models (e.g., DFT) using higher-level basis sets (e.g., B3LYP/6-311++G**) and compare with experimental kinetics (e.g., Arrhenius plots). Validate via isotopic labeling or in situ spectroscopy (e.g., IR monitoring) .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodology : Screen solvents (e.g., DMSO, THF) and additives (e.g., ionic liquids) to stabilize hydrogen-bonded networks. Use ORTEP-3 for thermal motion analysis and SHELXD for phase refinement . Apply Etter’s rules ( ) to predict supramolecular synthons.
Q. How does the stereochemistry of the methyl group influence the compound’s intermolecular interactions in solution?
- Methodology : Perform NOESY NMR to study spatial proximity of the (S)-methyl group. Compare with molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) to correlate steric effects with solvation dynamics .
Methodological Guidance for Data Analysis
Designing a systematic review to resolve discrepancies in reported synthetic yields:
- Steps :
- Define PICOT criteria: Population (reactions), Intervention (catalysts), Comparison (yields), Outcome (optimized route), Time (recent 10 years) .
- Aggregate data using PRISMA guidelines, highlighting outliers (e.g., low yields under inert conditions).
- Apply meta-regression to identify variables (e.g., solvent polarity, catalyst loading) with significant impact .
Validating purity and stability under varying storage conditions:
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
